molecular formula C10H18Cl2N4 B6174849 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride CAS No. 1329672-51-6

1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride

Cat. No.: B6174849
CAS No.: 1329672-51-6
M. Wt: 265.18 g/mol
InChI Key: FEKDASOZQKNRBF-UHFFFAOYSA-N
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Description

1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H16N4.2HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring attached to a pyrimidine moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-methylpyrimidine with piperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution with nucleophiles can produce alkylated or acylated derivatives .

Scientific Research Applications

1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving piperidine and pyrimidine derivatives

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes

Mechanism of Action

The mechanism of action of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

    1-(3-methoxypropyl)piperidin-4-amine: This compound has a similar piperidine structure but differs in the substituent attached to the piperidine ring.

    1-[(piperidin-4-yl)methyl]piperazine: This compound features a piperazine ring instead of a pyrimidine ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of the piperidine and pyrimidine moieties, which imparts distinct chemical reactivity and biological activity .

Properties

CAS No.

1329672-51-6

Molecular Formula

C10H18Cl2N4

Molecular Weight

265.18 g/mol

IUPAC Name

1-(2-methylpyrimidin-4-yl)piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C10H16N4.2ClH/c1-8-12-5-2-10(13-8)14-6-3-9(11)4-7-14;;/h2,5,9H,3-4,6-7,11H2,1H3;2*1H

InChI Key

FEKDASOZQKNRBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)N.Cl.Cl

Purity

95

Origin of Product

United States

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